molecular formula C20H20ClN3O7 B11474278 N'-{(E)-[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylidene}-3-nitrobenzohydrazide

N'-{(E)-[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylidene}-3-nitrobenzohydrazide

Cat. No.: B11474278
M. Wt: 449.8 g/mol
InChI Key: QGAXRGGGDKOMCG-LSFURLLWSA-N
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Description

N’-[(E)-[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE]-3-NITROBENZOHYDRAZIDE is a complex organic compound characterized by its unique chemical structure This compound belongs to the class of hydrazones, which are known for their diverse applications in various fields of science and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE]-3-NITROBENZOHYDRAZIDE typically involves the condensation reaction between an aldehyde and a hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, including spectroscopic analysis and chromatography, are employed to verify the identity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE]-3-NITROBENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.

    Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloropropyl group under basic conditions.

Major Products

The major products formed from these reactions include amines, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-[(E)-[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE]-3-NITROBENZOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE]-3-NITROBENZOHYDRAZIDE involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interaction with DNA: Binding to DNA and affecting gene expression and replication processes.

    Cell Signaling Pathways: Modulating signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
  • N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE

Uniqueness

N’-[(E)-[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE]-3-NITROBENZOHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the chloropropyl group allows for further functionalization, while the nitro group contributes to its biological activity.

Properties

Molecular Formula

C20H20ClN3O7

Molecular Weight

449.8 g/mol

IUPAC Name

N-[(E)-[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylideneamino]-3-nitrobenzamide

InChI

InChI=1S/C20H20ClN3O7/c1-11(21)7-14-15(17(29-3)19-18(16(14)28-2)30-10-31-19)9-22-23-20(25)12-5-4-6-13(8-12)24(26)27/h4-6,8-9,11H,7,10H2,1-3H3,(H,23,25)/b22-9+

InChI Key

QGAXRGGGDKOMCG-LSFURLLWSA-N

Isomeric SMILES

CC(CC1=C(C(=C2C(=C1OC)OCO2)OC)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl

Canonical SMILES

CC(CC1=C(C(=C2C(=C1OC)OCO2)OC)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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